Cas no 433327-78-7 (3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one is a fluorinated chromenone derivative with a distinct structural framework featuring chloro, fluoro, and hydroxy substituents. Its unique molecular architecture, combining a substituted phenyl ring with a chromenone core, makes it a valuable intermediate in synthetic organic chemistry, particularly for developing bioactive compounds. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This compound exhibits potential utility in pharmaceutical research, where its structural motifs may contribute to the development of enzyme inhibitors or receptor modulators. Its crystalline stability and defined functional groups facilitate precise derivatization for targeted applications.
3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one structure
433327-78-7 structure
商品名:3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one
CAS番号:433327-78-7
MF:C18H14ClFO3
メガワット:332.753367900848
CID:6786174
PubChem ID:5840927

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one 化学的及び物理的性質

名前と識別子

    • EN300-03243
    • AKOS000122594
    • CS-0348513
    • 433327-78-7
    • 3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
    • 3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
    • 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one
    • インチ: 1S/C18H14ClFO3/c1-3-10-7-11-15(8-14(10)21)23-9(2)16(18(11)22)17-12(19)5-4-6-13(17)20/h4-8,21H,3H2,1-2H3
    • InChIKey: XZTZOZVNABCBRE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C1=C(C)OC2C=C(C(CC)=CC=2C1=O)O)F

計算された属性

  • せいみつぶんしりょう: 332.0615502g/mol
  • どういたいしつりょう: 332.0615502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419183-250mg
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one
433327-78-7 95%
250mg
¥14472.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419183-100mg
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one
433327-78-7 95%
100mg
¥17280.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419183-50mg
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one
433327-78-7 95%
50mg
¥15422.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419183-500mg
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one
433327-78-7 95%
500mg
¥18867.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419183-2.5g
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one
433327-78-7 95%
2.5g
¥30844.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419183-1g
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one
433327-78-7 95%
1g
¥15698.00 2024-05-13

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one 関連文献

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-oneに関する追加情報

3-(2-Chloro-6-Fluoro-Phenyl)-6-Ethyl-7-Hydroxy-2-Methyl-Chromen-4-One: A Comprehensive Overview

The compound 3-(2-Chloro-6-Fluoro-Phenyl)-6-Ethyl-7-Hydroxy-2-Methyl-Chromen-4-One (CAS No. 433327-78-7) is a highly specialized organic molecule with significant potential in various fields, including pharmacology and material science. This compound belongs to the chromenone family, which is a class of aromatic heterocyclic compounds known for their diverse biological activities and structural versatility. The molecule's unique combination of functional groups, including a chromenone ring system, fluorine, chlorine, and hydroxyl substituents, contributes to its intriguing chemical properties and biological effects.

Recent studies have highlighted the importance of chromenones in drug discovery, particularly due to their ability to modulate key cellular pathways and enzymes. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that 3-(2-Chloro-6-Fluoro-Phenyl)-6-Ethyl-7-Hydroxy-2-Methyl-Chromen-4-One exhibits potent anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a promising candidate for the development of novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.

The synthesis of 3-(2-Chloro-6-Fluoro-Phenyl)-6-Ethyl-7-Hydroxy-2-Methyl-Chromen-4-One involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study in *Organic Process Research & Development* detailed an optimized route utilizing microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces production time but also minimizes environmental impact, aligning with current trends toward sustainable chemistry practices.

In terms of biological activity, chromenones like this compound are known to interact with various protein targets, including kinases and nuclear receptors. A recent investigation in *Bioorganic & Medicinal Chemistry Letters* reported that 3-(2-Chloro-6-Fluoro-Phenyl)-6-Ethyl-7-Hydroxy-2-Methyl-Chromen-4-One demonstrates selective inhibition of certain kinase enzymes, which are implicated in cancer progression. This discovery underscores the compound's potential as a lead molecule in anticancer drug development.

Moreover, the fluorine and chlorine substituents in the molecule play a critical role in modulating its pharmacokinetic properties. Fluorine substitution, in particular, is known to enhance drug stability and bioavailability, making this compound an attractive candidate for oral drug delivery systems. A study published in *Drug Metabolism and Disposition* explored the pharmacokinetics of this compound in preclinical models, revealing favorable absorption and distribution profiles.

From a structural perspective, the chromenone core of 3-(2-Chloro-6-fluoro-phenyl)-6-Ethyl-7-hydroxy-chromenone provides a rigid framework that facilitates specific molecular interactions. The ethyl group at position 6 adds bulkiness to the molecule, potentially influencing its binding affinity to target proteins. Meanwhile, the hydroxyl group at position 7 introduces hydrogen bonding capabilities, which are essential for interactions within biological systems.

The integration of these functional groups into a single molecule creates a highly versatile compound with applications beyond pharmacology. For example, researchers have explored its use as a precursor for advanced materials such as organic semiconductors. A paper in *Chemistry of Materials* described how derivatives of this compound can be incorporated into organic electronics due to their unique electronic properties.

In conclusion, 3-(2-Chloro-6-fluoro phenyl)-6-Ethyl-chromenone (CAS No. 433327–78–7) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional diversity make it a valuable subject for ongoing research across multiple disciplines. As new studies continue to uncover its potential applications, this compound stands at the forefront of innovation in drug discovery and materials science.

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